6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one
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Overview
Description
6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Phenylation and Fluorophenoxylation: The phenyl and 4-fluorophenoxy groups are introduced through nucleophilic aromatic substitution reactions, often using phenylboronic acid and 4-fluorophenol in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinazolinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, elevated temperatures.
Major Products:
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
- 6-Bromo-3-[3-(4-fluorophenoxy)-2-hydroxypropyl]-4(3H)-quinazolinone
- 6-Bromo-3-[2-(4-fluorophenoxy) ethyl]-4(3H)-quinazolinone
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the quinazolinone core, which can influence their chemical reactivity and biological activity.
- Uniqueness: 6-Bromo-3-(4-(4-fluorophenoxy)phenyl)-2-phenylquinazolin-4(3H)-one is unique due to its specific combination of bromine, fluorine, and phenyl groups, which may confer distinct properties and applications compared to its analogs.
Properties
CAS No. |
88538-84-5 |
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Molecular Formula |
C26H16BrFN2O2 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
6-bromo-3-[4-(4-fluorophenoxy)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H16BrFN2O2/c27-18-6-15-24-23(16-18)26(31)30(25(29-24)17-4-2-1-3-5-17)20-9-13-22(14-10-20)32-21-11-7-19(28)8-12-21/h1-16H |
InChI Key |
ZJTPTPNZUVTSSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F |
Origin of Product |
United States |
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